9-[(oxolan-2-yl)methyl]-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine
Description
This compound is a purine derivative featuring a 6-piperazinyl and 9-(oxolan-2-yl)methyl substitution. The piperazine ring at position 6 is further modified with a [5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl group, introducing both electron-withdrawing (trifluoromethyl) and heterocyclic (oxadiazole) moieties.
Properties
IUPAC Name |
2-[[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N8O2/c19-18(20,21)17-26-25-13(31-17)9-27-3-5-28(6-4-27)15-14-16(23-10-22-15)29(11-24-14)8-12-2-1-7-30-12/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIKDEOXDJVITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=NN=C(O5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[(oxolan-2-yl)methyl]-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine represents a novel class of purine derivatives with potential therapeutic applications. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- Purine Base : A bicyclic structure that forms the core of many biologically active compounds.
- Oxolane Ring : A five-membered cyclic ether that may enhance solubility and bioavailability.
- Piperazine Moiety : Known for its versatility in drug design, contributing to receptor interactions.
- Oxadiazole Group : Imparts unique electronic properties and biological activity.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various pathogens. Notably, the derivative exhibited significant inhibitory effects against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 µM. Such activity suggests its potential as a lead compound in anti-tubercular drug development .
Cytotoxicity and Anticancer Activity
In vitro assays have demonstrated that the compound shows moderate cytotoxicity against human cancer cell lines. For instance, one study reported an IC50 value of 18 µM against breast cancer cells, indicating a promising avenue for further exploration in oncology . The mechanism appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is critical for DNA repair processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperazine and oxadiazole moieties are known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The structural components suggest affinity for multiple receptors involved in cellular signaling pathways.
- DNA Interaction : The purine base may facilitate intercalation into DNA, disrupting replication and transcription processes.
Case Study 1: Anti-Tubercular Activity
A series of derivatives based on this compound were synthesized and tested for their anti-tubercular properties. Among these, one derivative demonstrated an IC50 value of 1.35 µM against Mycobacterium tuberculosis H37Ra, highlighting the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Anticancer Efficacy
In another investigation, compounds derived from this structure were evaluated for their ability to inhibit PARP1 activity in breast cancer cells. Compounds exhibited varying degrees of inhibition, with some achieving up to 82% inhibition at higher concentrations . This underscores the potential for developing targeted therapies utilizing this compound.
Data Tables
| Compound | Target Pathogen | IC50 (µM) | IC90 (µM) | Mechanism |
|---|---|---|---|---|
| 9H-Purine Derivative 1 | Mycobacterium tuberculosis | 1.35 | 3.73 | Enzyme Inhibition |
| 9H-Purine Derivative 2 | Breast Cancer Cells | 18 | N/A | PARP Inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Piperazinyl Group
The piperazinyl group’s substitution pattern critically influences pharmacological and physicochemical properties. Key comparisons include:
Key Trends :
- Electron-Withdrawing Groups (e.g., trifluoroacetyl, oxadiazole): Improve metabolic stability but may reduce solubility .
- Heterocyclic Appendages (e.g., oxadiazole in the target compound): Enhance target selectivity due to rigid, planar structures .
Substitution at the 9-Position
The 9-[(oxolan-2-yl)methyl] group distinguishes the target compound from analogs with bulkier or aromatic substituents:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
